5-(1H-Indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide belongs to a class of organic compounds known as 1,2,4-triazole derivatives. These compounds are characterized by a 1,2,4-triazole ring structure and are known for their diverse pharmacological activities. [] This specific compound incorporates an indole moiety, a common structural motif in numerous natural products and pharmaceuticals, further enhancing its potential biological relevance.
5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide is an organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound is classified as a small molecule and is notable for its incorporation of both indole and triazole moieties, which are significant in medicinal chemistry due to their biological activities.
5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide belongs to the class of compounds known as triazoles, specifically the 1,2,4-triazole subclass. Triazoles are recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The indole group is also well-known for its role in various biological processes and its presence in many natural products .
The synthesis of 5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step reactions that integrate indole derivatives with triazole frameworks. Common synthetic routes may include:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature focusing on synthetic organic chemistry.
The molecular structure of 5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide features a triazole ring fused with an indole structure. This configuration enhances its stability and biological activity.
Key structural data includes:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to predict its interaction with biological targets.
5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide can participate in several chemical reactions due to its functional groups:
Technical details about these reactions typically involve specific conditions such as temperature, solvent choice, and catalysts.
The mechanism of action for 5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide is not fully elucidated but is believed to involve interactions at specific biological targets such as enzymes or receptors. The presence of both indole and triazole functionalities suggests potential activity against various biological pathways:
Data from pharmacological studies would provide insights into binding affinities and efficacy against specific targets.
5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses often include stability assessments under different pH conditions and thermal stability tests.
The potential applications of 5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide are diverse:
Research continues into optimizing its efficacy and safety profiles for various applications across medicinal chemistry and related fields.
The rational design of 5-(1H-Indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide employs advanced pharmacophore modeling to achieve selective CDK4/6 inhibition. This approach identifies critical structural features enabling ATP-competitive binding within the kinase domain's hydrophobic cleft. The pharmacophore comprises:
Molecular docking simulations reveal a binding energy of -7.292 kcal/mol (0.348 μM) for this compound with CDK6, comparable to FDA-approved inhibitors like palbociclib (-7.4 kcal/mol) [7]. The 4-methyl group on the triazole ring sterically blocks off-target kinase binding, reducing inhibition of CDKs involved in transcription (e.g., CDK9) [3] [5].
Table 1: Pharmacophoric Elements and Their Roles in CDK4/6 Binding
Structural Element | Target Interaction | Biological Role |
---|---|---|
Triazole N atoms | H-bond with Val101 (hinge region) | Disrupts ATP binding |
Indole ring | π-stacking with His100/Lys43 | Stabilizes activation loop conformation |
C4-methyl group | Steric occlusion | Blocks access to CDK2/9 ATP pockets |
Alkylthio chain | Hydrophobic pocket occupancy | Enhances binding affinity & cell permeability |
The target compound shares core structural motifs with three FDA-approved CDK4/6 inhibitors, optimized for enhanced kinase selectivity:
Table 2: Structural Comparison with FDA-Approved CDK4/6 Inhibitors
Inhibitor | Core Scaffold | Key Binding Moieties | IC50 (CDK4/6) |
---|---|---|---|
Palbociclib | Aminopyrimidine | N-methylpiperazine, acetyl | 11 nM / 9 nM |
Ribociclib | Purine | Cyclopropyl, sulfonamide | 10 nM / 39 nM |
Abemaciclib | Benzimidazole | Ethylpiperidine, pyrimidine | 2 nM / 5 nM |
Target Compound | 1,2,4-Triazole-indole | C3-hydrosulfide, C4-methyl | 15 nM* (simulated) |
(*Predicted based on docking studies in [5] [7])
The indole-triazole scaffold integrates dual pharmacophoric elements essential for multi-mechanistic CDK4/6 inhibition:
Table 3: Dual Pharmacophoric Contributions to CDK4/6 Inhibition
Pharmacophore | Targeted Pathway | Biological Effect |
---|---|---|
Indole ring | Cyclin D-CDK4/6-Rb axis | Blocks Rb phosphorylation at Ser780 |
Triazole ring | ATP hydrolysis site | Chelates Mg²⁺, reduces kinase efficiency |
C3-hydrosulfide | Redox homeostasis | Depletes glutathione, induces ROS stress |
C4-methyl group | CIP/KIP protein binding | Activates p27-mediated CDK2 suppression |
The hybrid design simultaneously targets CDK4/6-dependent cell cycle progression (via triazole-mediated ATP competition) and CDK4/6-independent transcriptional regulation (via indole-induced FOXM1/SMAD3 suppression). This dual action may overcome common resistance mechanisms like RB1 loss or FAT1 mutations [1] [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1